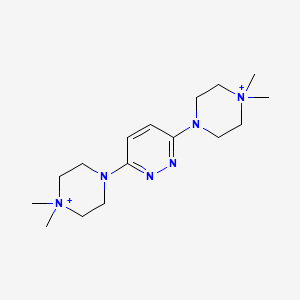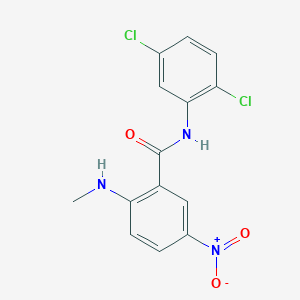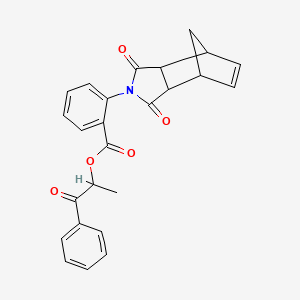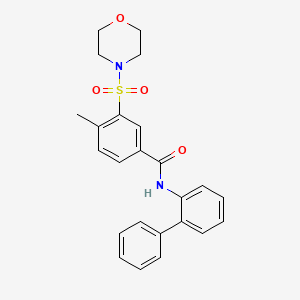
4,4'-Pyridazine-3,6-diylbis(1,1-dimethylpiperazin-1-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the piperazine rings: The piperazine moieties can be introduced via nucleophilic substitution reactions, where the pyridazine core is reacted with 4,4-dimethylpiperazine under controlled conditions.
Quaternization: The final step involves the quaternization of the piperazine nitrogen atoms to form the desired cationic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce alkyl, acyl, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its potential effects on the central nervous system.
Wirkmechanismus
The mechanism of action of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperazine rings may facilitate binding to specific sites, while the pyridazine moiety could play a role in the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,4-dimethylpiperazin-1-yl)pyridazine
- 1,1-dimethylpiperazine
- 4-(pyridazin-3-yl)piperazine
Uniqueness
The uniqueness of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” lies in its dual piperazine and pyridazine structure, which may confer distinct biological and chemical properties compared to its analogs
Eigenschaften
Molekularformel |
C16H30N6+2 |
|---|---|
Molekulargewicht |
306.45 g/mol |
IUPAC-Name |
3,6-bis(4,4-dimethylpiperazin-4-ium-1-yl)pyridazine |
InChI |
InChI=1S/C16H30N6/c1-21(2)11-7-19(8-12-21)15-5-6-16(18-17-15)20-9-13-22(3,4)14-10-20/h5-6H,7-14H2,1-4H3/q+2 |
InChI-Schlüssel |
IQFVBNKZDSFCJF-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCN(CC1)C2=NN=C(C=C2)N3CC[N+](CC3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)
![N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12468491.png)

![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12468501.png)

![N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12468522.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)

![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
